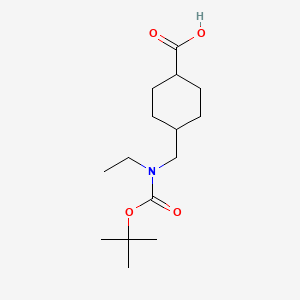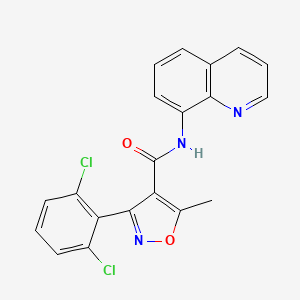
3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide" is a chemically synthesized molecule that may be related to various pharmacological research areas. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their potential biological activities, which can be extrapolated to understand the possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of key intermediates like quinoxalin-2-carboxylic acid, which is coupled with various amines to produce a series of quinoxalin-2-carboxamides . Another method reported is the one-pot synthesis of oxazoloquinoline derivatives using sulfamic acid as a catalyst, which suggests that similar methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of triazoloquinoline derivatives involves the use of piperidine-4-carboxamides, indicating the versatility of quinoline derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often complex and can be confirmed by spectral data . The crystal structures of isomeric quinolines reveal the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs, which could be relevant for understanding the molecular structure of "3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide" . Furthermore, the planarity of the molecule and intramolecular hydrogen bonding are significant factors in the stability and reactivity of such compounds .
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be quite diverse. For instance, the antagonistic activity towards the 5-HT3 receptor suggests that these compounds can interact with biological targets through hydrophobic interactions . The presence of various functional groups in the quinoline derivatives provides multiple sites for reactions, which could be exploited in the design of new compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and π-π interactions can affect the compound's solubility, melting point, and overall stability . The crystallographic analysis provides insights into the supramolecular arrangements, which are generated from combinations of various intermolecular interactions . These properties are crucial for the compound's behavior in biological systems and its potential as a pharmacological agent.
科学的研究の応用
Crystal Structure Analysis
The crystal structures of compounds similar to 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide have been explored, demonstrating intricate arrangements generated through combinations of various interactions like C–H⋯X, C–X⋯π, and π⋯π interactions. These structural studies aid in understanding the molecular frameworks and potential applications in various fields, such as materials science or pharmaceuticals (de Souza et al., 2015).
Antimicrobial and Antitumor Activities
Compounds structurally related to 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide have demonstrated significant antimicrobial and antitumor activities. These activities are attributed to the structural motifs present in the compounds, potentially leading to applications in developing new therapeutic agents (Özyanik et al., 2012). Furthermore, some compounds exhibit high efficiency in vitro screening, suggesting their applicability in biological and medicinal fields (Khalifa et al., 2015).
Synthetic Applications
The compound's structure lends itself to various synthetic transformations, leading to the creation of novel derivatives with potential biological activities. These synthetic pathways expand the chemical diversity and potential applications of compounds based on the core structure of 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide, offering new avenues for drug discovery and materials science (Yasaei et al., 2019).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-11-16(19(25-27-11)17-13(21)7-3-8-14(17)22)20(26)24-15-9-2-5-12-6-4-10-23-18(12)15/h2-10H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFNJHRUVDONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2505658.png)
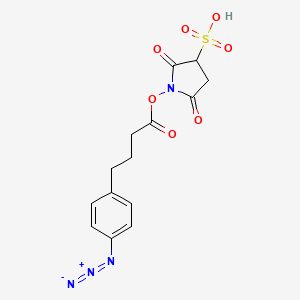
![N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide](/img/structure/B2505661.png)
![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)

![{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2505664.png)
![Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride](/img/structure/B2505665.png)
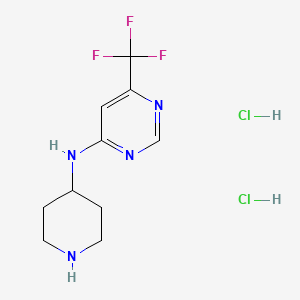
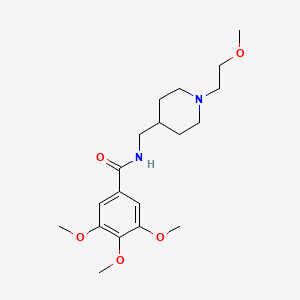
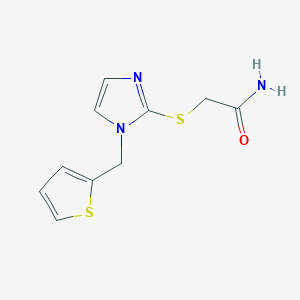
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)
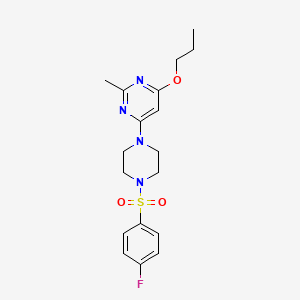
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)
